3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
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Overview
Description
3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of pyridine, oxadiazole, and chromenone. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique combination of these three moieties imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a pyridine derivative with a suitable nitrile oxide precursor under cyclization conditions.
Coupling with chromenone: The oxadiazole intermediate is then coupled with a chromenone derivative through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cell signaling pathways.
Pathways Involved: The compound can modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-2-yl)-2H-chromen-2-one: Lacks the oxadiazole ring, which may result in different biological activities.
3-(1,2,4-oxadiazol-5-yl)-2H-chromen-2-one: Lacks the pyridine ring, affecting its chemical reactivity and biological properties.
Uniqueness
The presence of both pyridine and oxadiazole rings in 3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one imparts unique chemical and biological properties, making it a versatile compound for various applications in research and industry.
Biological Activity
The compound 3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C12H8N4O3. Its structure includes a chromenone moiety linked to a pyridine-substituted oxadiazole, which is crucial for its biological activity. The presence of these functional groups is believed to enhance its interaction with biological targets.
Anticancer Activity
Several studies have investigated the anticancer properties of oxadiazole derivatives, including those similar to this compound. For instance:
- A study demonstrated that compounds with oxadiazole rings exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Research indicates that oxadiazole derivatives possess notable antimicrobial activities:
- A related compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with inhibition zones ranging from 14 to 17 mm when compared to standard antibiotics . This suggests that the target compound may also exhibit similar antimicrobial properties.
Antioxidant Activity
Antioxidant properties are critical for preventing oxidative stress-related diseases. Compounds in this class have demonstrated:
- Significant free radical scavenging activity, which can be quantified using assays such as DPPH and ABTS. For example, one study reported IC50 values indicating strong antioxidant potential for related oxadiazole derivatives .
Case Study 1: Anticancer Mechanism
A specific investigation into a structurally similar compound revealed that it induced apoptosis in human cancer cells through the activation of caspase pathways. The study highlighted the importance of the oxadiazole ring in mediating these effects .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR has shown that modifications to the pyridine and oxadiazole components significantly influence biological activity. For instance, altering substituents on the pyridine ring enhanced anticancer efficacy by increasing lipophilicity and improving cellular uptake .
Table 1: Summary of Biological Activities
Biological Activity | Test Organism/Cell Line | Result (IC50 or Zone of Inhibition) |
---|---|---|
Anticancer | MCF-7 (Breast Cancer) | IC50 = 15 µM |
Antimicrobial | Staphylococcus aureus | Inhibition Zone = 16 mm |
Antioxidant | DPPH Radical Scavenging | IC50 = 25 µM |
Properties
IUPAC Name |
3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3/c20-16-11(9-10-5-1-2-7-13(10)21-16)15-18-14(19-22-15)12-6-3-4-8-17-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNQYKHFWVVKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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